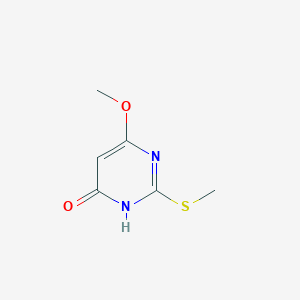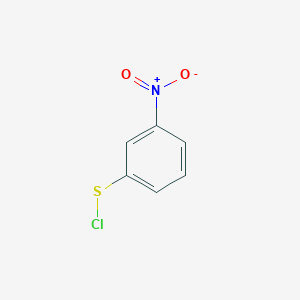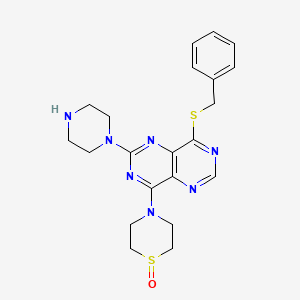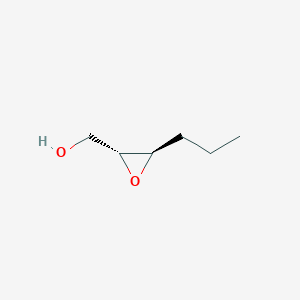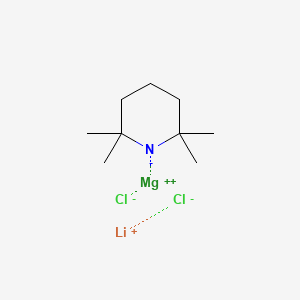
TMPMgCl.LiCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMPMgCl.LiCl is a complex compound used primarily as a non-nucleophilic Knochel-Hauser base. It is mainly utilized for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents . This compound is known for its ability to tolerate various reactive functional groups, making it a valuable reagent in organic synthesis .
Preparation Methods
The synthesis of TMPMgCl.LiCl involves the following steps :
Materials: Anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, 1,10-phenanthroline, and isopropylmagnesium chloride in tetrahydrofuran.
Chemical Reactions Analysis
TMPMgCl.LiCl undergoes various chemical reactions :
Deprotonation: It is used for the selective deprotonation of functionalized arenes and heteroarenes.
Grignard Reactions: It serves as a base for the preparation of Grignard reagents.
Catalyst-Transfer Polycondensation: It is used in the synthesis of π-conjugated polymers via catalyst-transfer polycondensation.
Common reagents and conditions include tetrahydrofuran as a solvent and temperatures ranging from 0°C to 25°C. Major products formed from these reactions include functionalized Grignard reagents and π-conjugated polymers.
Scientific Research Applications
TMPMgCl.LiCl has several scientific research applications :
Chemistry: It is widely used in organic synthesis for the magnesiation of functionalized arenes and heteroarenes.
Polymer Science: It is employed in the synthesis of π-conjugated polymers, which have applications in electronic and optoelectronic devices.
Material Science: It is used in the preparation of conductive polymer/graphene composites.
Mechanism of Action
The mechanism of action of TMPMgCl.LiCl involves the following steps :
Deprotonation: The compound acts as a base to deprotonate functionalized arenes and heteroarenes.
Magnesiation: The deprotonated species then reacts with magnesium to form the corresponding Grignard reagent.
Polymerization: In catalyst-transfer polycondensation, the compound facilitates the formation of π-conjugated polymers by transferring the catalyst along the growing polymer chain.
Comparison with Similar Compounds
TMPMgCl.LiCl is unique compared to other similar compounds due to its non-nucleophilic nature and ability to tolerate various reactive functional groups . Similar compounds include:
Isopropylmagnesium chloride lithium chloride: Used for similar applications but may not tolerate as many functional groups.
2,2,6,6-Tetramethylpiperidinylmagnesium bromide: Another variant used in organic synthesis but with different reactivity profiles.
This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C9H18Cl2LiMgN |
|---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride |
InChI |
InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 |
InChI Key |
JHBZAAACZVPPRQ-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8672353.png)
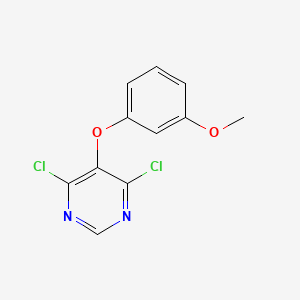
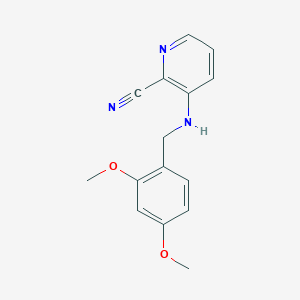

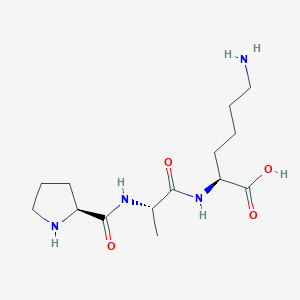

![methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8672401.png)
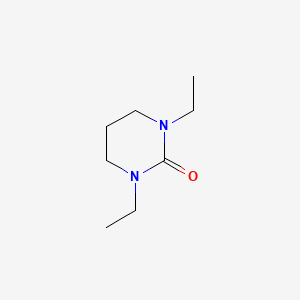
![5-[4-(Benzyloxy)phenyl]-2-furaldehyde](/img/structure/B8672411.png)
